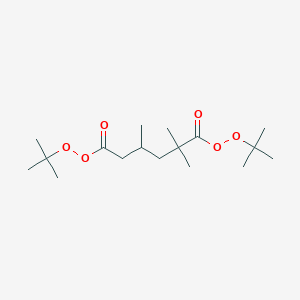

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is an organic peroxide compound with the chemical formula C17H32O6. It is known for its use as an initiator in polymerization reactions and as a cross-linking agent in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate can be synthesized through the reaction of di-tert-butyl peroxide with 2,2,4-trimethyladipic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation and crystallization to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the peroxide bond, resulting in the formation of alcohols and other reduced products.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate has several scientific research applications, including:

Chemistry: It is used as an initiator in polymerization reactions, aiding in the formation of polymers with specific properties.

Biology: The compound is studied for its potential effects on biological systems, including its role as a cross-linking agent in biomaterials.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: It is widely used in the production of plastics, rubbers, and other materials that require cross-linking for enhanced properties

Mécanisme D'action

The mechanism of action of di-tert-butyl 2,2,4-trimethyldiperoxyadipate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl peroxide: Another organic peroxide used as an initiator in polymerization reactions.

2,4-di-tert-butyl phenol: Known for its antioxidant properties and used in various industrial applications

Uniqueness

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to act as both an initiator and a cross-linking agent makes it valuable in diverse applications .

Activité Biologique

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate (DBTDPA) is a chemical compound recognized for its potential biological activities. This article explores its properties, mechanisms of action, and the implications of its biological effects based on diverse sources.

- Chemical Formula : C17H32O6

- Molecular Weight : 320.44 g/mol

- CAS Number : 110-05-4

DBTDPA is classified as a peroxide compound, which is significant in its reactivity and biological interactions.

DBTDPA acts primarily through the generation of free radicals upon decomposition. This property allows it to interact with various biological molecules, leading to oxidative stress in cells. The mechanism involves:

- Free Radical Generation : DBTDPA decomposes to produce free radicals that can initiate lipid peroxidation, DNA damage, and protein oxidation.

- Cellular Response : The oxidative stress induced by DBTDPA can trigger cellular responses such as apoptosis or necrosis depending on the concentration and exposure duration.

1. Antimicrobial Activity

DBTDPA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in industrial applications.

2. Cytotoxic Effects

Research indicates that DBTDPA exhibits cytotoxicity in several cell lines. For instance:

- Human Cancer Cell Lines : DBTDPA demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

3. Genotoxicity

DBTDPA's ability to induce DNA damage has been assessed using the comet assay, revealing increased tail moments in treated cells compared to controls. This suggests that DBTDPA can cause genotoxic effects, raising concerns about its safety in biological systems.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of DBTDPA against Staphylococcus aureus and Escherichia coli, results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL after a 24-hour incubation period. The study concluded that DBTDPA could be an effective biocide for controlling bacterial contamination in various settings.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of DBTDPA on cancer cells indicated that treatment with DBTDPA led to increased apoptosis as evidenced by Annexin V staining and flow cytometry analysis. The study highlighted the potential of DBTDPA as a therapeutic agent against specific cancer types.

Safety and Toxicology

Despite its potential applications, safety assessments are crucial due to DBTDPA's toxicological profile. Key findings include:

- Acute Toxicity : Studies have shown that DBTDPA has a low acute toxicity profile with an LD50 greater than 5000 mg/kg in rodents.

- Chronic Exposure : Long-term exposure studies indicate possible reproductive toxicity and liver damage at higher concentrations.

Propriétés

Numéro CAS |

21850-39-5 |

|---|---|

Formule moléculaire |

C17H32O6 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

ditert-butyl 2,2,4-trimethylhexanediperoxoate |

InChI |

InChI=1S/C17H32O6/c1-12(10-13(18)20-22-15(2,3)4)11-17(8,9)14(19)21-23-16(5,6)7/h12H,10-11H2,1-9H3 |

Clé InChI |

IKOFWYNODUERAF-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(=O)OOC(C)(C)C)CC(C)(C)C(=O)OOC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.